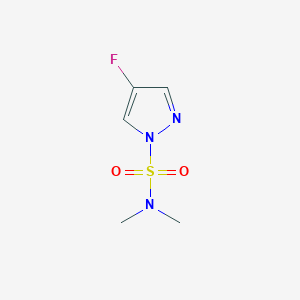

4-Fluoro-N,N-dimethyl-1H-pyrazole-1-sulfonamide

Description

Properties

IUPAC Name |

4-fluoro-N,N-dimethylpyrazole-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8FN3O2S/c1-8(2)12(10,11)9-4-5(6)3-7-9/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADHGLMGFKKIFFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1C=C(C=N1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Emerging Role of 4-Fluoro-N,N-dimethyl-1H-pyrazole-1-sulfonamide in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole sulfonamide scaffold represents a privileged structural motif in medicinal chemistry, consistently appearing in a diverse array of pharmacologically active agents. This technical guide focuses on a specific, yet promising, member of this class: 4-Fluoro-N,N-dimethyl-1H-pyrazole-1-sulfonamide. We will delve into the synthetic rationale, explore its potential as a versatile building block, and elucidate its anticipated biological activities based on extensive structure-activity relationship (SAR) studies of analogous compounds. This guide aims to provide drug discovery professionals with a comprehensive understanding of the potential applications and experimental considerations for incorporating this molecule into their research and development pipelines.

Introduction: The Pyrazole Sulfonamide Pharmacophore

The fusion of a pyrazole ring and a sulfonamide group creates a pharmacophore with a unique combination of physicochemical properties. Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, offer a scaffold that is metabolically stable and capable of participating in various non-covalent interactions, including hydrogen bonding and π-stacking.[1] The sulfonamide moiety, a cornerstone of medicinal chemistry, is a versatile functional group known for its ability to act as a hydrogen bond donor and acceptor, as well as a mimic of other functional groups.[2] The combination of these two moieties has led to the development of drugs with a wide range of therapeutic applications, including anticancer, anti-inflammatory, antibacterial, and antiviral agents.[3][4]

The inherent structural diversity of the pyrazole nucleus allows for fine-tuning of pharmacological properties, making it an attractive target for medicinal chemists.[5] The introduction of a fluorine atom at the 4-position of the pyrazole ring, as in our subject compound, is a strategic modification. Fluorine's high electronegativity and small size can significantly impact a molecule's pKa, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic profiles.[6]

Synthesis and Characterization

While a specific, detailed synthesis for 4-Fluoro-N,N-dimethyl-1H-pyrazole-1-sulfonamide is not extensively documented in publicly available literature, its synthesis can be logically deduced from established methods for preparing analogous pyrazole sulfonamides. A plausible synthetic route would involve a multi-step process.

Conceptual Synthetic Workflow

Caption: A plausible synthetic pathway for 4-Fluoro-N,N-dimethyl-1H-pyrazole-1-sulfonamide.

Detailed Experimental Protocol (Hypothetical)

-

Sulfonylation of 4-Fluoropyrazole: To a solution of 4-fluoropyrazole in an appropriate aprotic solvent (e.g., dichloromethane or acetonitrile), cooled to 0°C, is added chlorosulfonic acid or sulfuryl chloride dropwise. The reaction is allowed to warm to room temperature and stirred until completion, monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation of the Sulfonyl Chloride: The reaction mixture is carefully quenched with ice-water and extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 4-fluoro-1H-pyrazole-1-sulfonyl chloride.

-

Amination with Dimethylamine: The crude sulfonyl chloride is dissolved in a suitable solvent and added dropwise to a cooled solution of excess dimethylamine. The reaction is stirred at room temperature until completion.

-

Final Purification: The reaction mixture is worked up by washing with water and brine. The organic layer is dried and concentrated. The final product, 4-Fluoro-N,N-dimethyl-1H-pyrazole-1-sulfonamide, is purified by column chromatography on silica gel.

Characterization would involve standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, mass spectrometry, and elemental analysis to confirm the structure and purity of the final compound.[7]

Potential Applications in Drug Discovery

Based on the known biological activities of structurally related pyrazole sulfonamides, 4-Fluoro-N,N-dimethyl-1H-pyrazole-1-sulfonamide can be envisioned as a valuable scaffold or lead compound in several therapeutic areas.

Enzyme Inhibition

The sulfonamide group is a well-established zinc-binding group, making pyrazole sulfonamides potent inhibitors of zinc-containing enzymes such as carbonic anhydrases (CAs) and matrix metalloproteinases (MMPs).

-

Carbonic Anhydrase Inhibition: CAs are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[8] The substitution pattern on the pyrazole and sulfonamide moieties can be tailored to achieve isoform-selective inhibition.

-

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition: Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease.[8] Pyrazole derivatives have shown promising inhibitory activity against both AChE and BChE.[5]

Anticancer Activity

Numerous pyrazole sulfonamide derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[3][9] The mechanism of action is often multifactorial and can involve:

-

Kinase Inhibition: The pyrazole scaffold can act as a hinge-binding motif in the ATP-binding pocket of various kinases, which are often dysregulated in cancer.

-

Induction of Apoptosis: These compounds can trigger programmed cell death through various signaling pathways.

Antimicrobial and Antiviral Activities

The sulfonamide class of drugs has its origins in antibacterial chemotherapy.[2] The pyrazole sulfonamide scaffold has been explored for the development of novel antibacterial, antifungal, and antiviral agents.[4][10] The mechanism of action for antibacterial sulfonamides typically involves the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[2][11]

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazole sulfonamides is highly dependent on the nature and position of substituents on both the pyrazole ring and the sulfonamide nitrogen.

| Structural Modification | Observed Effect on Biological Activity | Reference |

| Substitution on the Pyrazole Ring | The presence of small alkyl or aryl groups can influence potency and selectivity. Halogen substitution, particularly fluorine, can enhance metabolic stability and cell permeability. | [6] |

| Position of the Sulfonamide Group | The point of attachment of the sulfonamide group to the pyrazole ring (e.g., N1 vs. C4) significantly impacts the inhibitory profile against different enzymes. | [3][8] |

| Substitution on the Sulfonamide Nitrogen | Substitution with different amines (primary, secondary, or tertiary) can modulate the hydrogen bonding capacity and overall lipophilicity of the molecule, affecting its target engagement and pharmacokinetic properties. | [7] |

Future Directions and Conclusion

4-Fluoro-N,N-dimethyl-1H-pyrazole-1-sulfonamide represents a promising, yet underexplored, chemical entity in the vast landscape of medicinal chemistry. Its straightforward, albeit hypothetical, synthesis and the predictable influence of its structural features make it an attractive starting point for the design of new therapeutic agents.

Future research should focus on the definitive synthesis and comprehensive biological evaluation of this compound against a panel of relevant targets, including kinases, carbonic anhydrases, and microbial enzymes. Elucidating its precise mechanism of action and establishing a clear structure-activity relationship will be crucial for its development as a lead compound. The strategic incorporation of the 4-fluoro and N,N-dimethyl substituents provides a solid foundation for generating novel intellectual property and developing next-generation therapeutics.

References

-

Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. NIH National Library of Medicine. [Link]

-

Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. ResearchGate. [Link]

-

Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

-

Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. [Link]

-

Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. NIH National Library of Medicine. [Link]

-

Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. [Link]

-

Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. Thieme Connect. [Link]

-

Discovery of N-(4-fluoro-2-(phenylamino)phenyl)-pyrazole-4-carboxamides as potential succinate dehydrogenase inhibitors. PubMed. [Link]

-

Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa. PubMed. [Link]

-

Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents. Frontiers in Chemistry. [Link]

-

Mode of Action of Sulfanilyl Fluoroquinolones. NIH National Library of Medicine. [Link]

-

Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. SpringerLink. [Link]

-

4-fluoro-N, N-dimethyl-1H-pyrazole-1-sulfonamide, min 97%, 100 mg. HDH Chemicals. [Link]

-

4-fluoro-N,N-dimethyl-1H-pyrazole-1-sulfonamide from Aladdin Scientific. Biocompare. [Link]

-

Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. NIH National Library of Medicine. [Link]

-

Antibacterial Activity and Mode of Action of a Sulfonamide-Based Class of Oxaborole Leucyl-tRNA Synthetase Inhibitors. ACS Infectious Diseases. [Link]

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents [frontiersin.org]

- 11. Mode of Action of Sulfanilyl Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]

4-fluoropyrazole sulfonamide derivatives in medicinal chemistry

An In-Depth Technical Guide to 4-Fluoropyrazole Sulfonamide Derivatives in Medicinal Chemistry

Introduction: The Emergence of a Privileged Scaffold

In the landscape of modern drug discovery, the pyrazole nucleus stands out as a "privileged scaffold"—a molecular framework that is capable of binding to a wide range of biological targets.[1] Its unique five-membered aromatic ring structure, containing two adjacent nitrogen atoms, provides an ideal template for developing therapeutic agents across diverse disease areas, including oncology, inflammation, and infectious diseases.[1][2] When this potent core is functionalized with a sulfonamide moiety (–SO₂NH–), the resulting pyrazole sulfonamide derivatives gain access to critical interactions with key enzymes, making them a cornerstone in medicinal chemistry.[2][3]

The strategic incorporation of a fluorine atom, specifically at the 4-position of the pyrazole ring, is a deliberate design choice rooted in established medicinal chemistry principles. Fluorine's high electronegativity and small size can profoundly influence a molecule's physicochemical properties, such as its metabolic stability, lipophilicity, and binding affinity, often leading to enhanced potency and a more favorable pharmacokinetic profile. This guide provides a comprehensive technical overview of 4-fluoropyrazole sulfonamide derivatives, exploring their rational design, synthesis, mechanisms of action, and therapeutic applications, intended for researchers and professionals in the field of drug development.

Part 1: Rational Design and Synthesis

The construction of 4-fluoropyrazole sulfonamide derivatives is a multi-step process that begins with the synthesis of the core pyrazole ring, followed by the introduction of the sulfonamide group. The choice of synthetic route is often dictated by the desired substitution patterns on both the pyrazole and the sulfonamide moieties, which are critical for tuning the molecule's biological activity.

Core Scaffold Synthesis: The Knorr Pyrazole Synthesis and Vilsmeier-Haack Formylation

A common and versatile method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester or a 1,3-diketone with a hydrazine derivative.[3] However, for creating 4-formylpyrazoles, which are key precursors, the Vilsmeier-Haack reaction is particularly effective. This reaction utilizes a mixture of phosphoryl chloride (POCl₃) and a substituted amide like dimethylformamide (DMF) to formylate an activated substrate, such as a hydrazone, which then cyclizes to form the 4-formylpyrazole ring system.[4]

The formyl group at the 4-position is an exceptionally useful synthetic handle. It can be readily converted into other functional groups, but crucially, it serves as the precursor for the introduction of the fluorine atom.

Introduction of the Fluorine Atom and Sulfonamide Moiety

The synthesis of the final 4-fluoropyrazole sulfonamide derivatives typically follows a logical sequence. Starting from a key intermediate like 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, the molecule is built up.[5] This intermediate can be conjugated with an aminophenol, and subsequently, various arylsulfonyl chlorides can be reacted with the hydroxyl group to yield the target compounds.[5]

A representative synthetic workflow is outlined below:

Caption: Generalized synthetic workflow for 4-fluoropyrazole sulfonamide derivatives.

Detailed Experimental Protocol: Synthesis of a Representative Derivative

The following protocol is a representative example adapted from published literature for the synthesis of N-(substituted)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives.[2]

Step 1: Synthesis of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride

-

To a cooled (0-5 °C) flask containing chlorosulfonic acid (5 mL), add 1,3,5-trimethylpyrazole (1.10 g, 10 mmol) portion-wise with constant stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Carefully pour the mixture onto crushed ice.

-

The resulting solid precipitate is collected by vacuum filtration, washed with cold water, and dried to yield the pyrazole-4-sulfonyl chloride intermediate.

Step 2: Synthesis of the final sulfonamide derivative (e.g., N-(phenethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide)

-

Dissolve the pyrazole-4-sulfonyl chloride (2.09 g, 10 mmol) in dichloromethane (DCM, 20 mL).

-

Add phenethylamine (1.21 g, 10 mmol) and triethylamine (1.5 mL, 11 mmol) to the solution.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the mixture with 1N HCl (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain the final compound.

Step 3: Characterization

-

The structure of the synthesized compound is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[2] For example, the ¹H NMR spectrum would show characteristic peaks for the pyrazole ring protons, the methyl groups, and the phenethyl moiety, while HRMS would confirm the exact molecular weight.[2]

Part 2: Therapeutic Applications and Mechanisms of Action

4-Fluoropyrazole sulfonamide derivatives have demonstrated a wide spectrum of biological activities, primarily by acting as potent enzyme inhibitors. Their efficacy is deeply tied to the specific molecular interactions between the pyrazole sulfonamide core and the active site of the target enzyme.

Anti-inflammatory and Analgesic Activity: COX-2 Inhibition

A significant area of investigation for pyrazole sulfonamides is in the development of anti-inflammatory agents that selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.[6][7] The COX-2 enzyme is a key mediator of inflammation and pain, and its selective inhibition is a validated strategy for developing non-steroidal anti-inflammatory drugs (NSAIDs) with a reduced risk of gastrointestinal side effects compared to non-selective inhibitors.[7]

The drug Celecoxib, a pyrazole-based sulfonamide, is a well-known selective COX-2 inhibitor. Novel 4-fluoropyrazole sulfonamide derivatives are designed as celecoxib analogues, aiming for enhanced potency and safety.[6]

Mechanism of Action: The sulfonamide moiety is crucial for binding within the active site of the COX-2 enzyme. It interacts with a specific hydrophilic side pocket, while the pyrazole ring and its substituents occupy the main channel. The fluorine atom can enhance this binding by forming favorable electrostatic interactions or by improving the molecule's overall electronic properties.

Caption: Inhibition of the COX-2 inflammatory pathway by 4-fluoropyrazole sulfonamides.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide.[3] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.[3][8] Sulfonamides are a classic class of CA inhibitors, with the sulfonamide group coordinating directly to the zinc ion (Zn²⁺) in the enzyme's active site.[8][9]

Recent studies have explored novel pyrazolone derivatives bearing a sulfonamide group as potent inhibitors of human carbonic anhydrase isoenzymes (hCA I and hCA II).[3][8] These compounds have shown inhibitory activity in the nanomolar range, often surpassing the efficacy of standard reference drugs like acetazolamide (AAZ).[8]

Structure-Activity Relationship (SAR):

-

The primary sulfonamide group (–SO₂NH₂) is essential for potent CA inhibition as it acts as the zinc-binding group (ZBG).[3][8]

-

The pyrazole ring and its substituents interact with hydrophilic and hydrophobic residues within the active site cavity, influencing isoform selectivity.[9]

-

The position of the sulfonamide group on an attached benzene ring (meta vs. para) can significantly affect selectivity between different CA isoenzymes.[3]

Antimicrobial and Antifungal Activity

The sulfonamide scaffold has its historical roots in antimicrobial chemotherapy.[10] These compounds act as structural analogues of para-aminobenzoic acid (PABA), competitively inhibiting the dihydropteroate synthetase enzyme in bacteria, which is essential for folic acid synthesis.[10]

Novel pyrazole sulfonamide derivatives have been synthesized and evaluated for their antimicrobial and antifungal properties.[11][12] Certain N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) benzenesulfonamide derivatives have shown potent activity against various bacterial and fungal strains, in some cases comparable or superior to standard drugs like Ofloxacin and Fluconazole.[11] Similarly, pyrazolecarbamide derivatives containing a sulfonate fragment have exhibited significant antifungal activity against pathogens like Rhizoctonia solani.[5]

Antiproliferative Activity

The pyrazole core is a feature of several approved anticancer drugs, particularly kinase inhibitors.[1] Researchers have synthesized and tested new 3,5-dimethyl-1H-pyrazole-4-sulfonamide derivatives for their antiproliferative effects against cancer cell lines, such as the human monocytic cell line U937.[2] These studies aim to identify compounds that can inhibit cancer cell growth without inducing significant cytotoxicity, as measured by assays like the LDH (lactate dehydrogenase) release assay.[2]

Part 3: Biological Evaluation Workflow

The preclinical assessment of 4-fluoropyrazole sulfonamide derivatives follows a standardized but rigorous workflow designed to characterize their potency, selectivity, and preliminary safety profile.

Caption: Standard workflow for the preclinical evaluation of therapeutic candidates.

Quantitative Data Summary

The efficacy of these derivatives is quantified by metrics such as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ). Lower values indicate higher potency.

| Compound Class | Target Enzyme | Representative IC₅₀ / Kᵢ (nM) | Reference |

| Pyrazole Sulfonamide | COX-2 | 10 - 80 | [6][7] |

| Pyrazolone Sulfonamide | hCA I | 18.03 - 75.54 (Kᵢ) | [3][8] |

| Pyrazolone Sulfonamide | hCA II | 24.84 - 85.42 (Kᵢ) | [3][8] |

| Sulfaguanidine Pyrazole | α-Glucosidase | 390 | [13] |

| Pyrazolecarbamide | R. solani (Antifungal) | 450 (EC₅₀ in mg/L) | [5] |

Conclusion and Future Perspectives

4-Fluoropyrazole sulfonamide derivatives represent a highly versatile and promising class of compounds in medicinal chemistry. The synergistic combination of the privileged pyrazole scaffold, the functionally critical sulfonamide moiety, and the strategic placement of a fluorine atom provides a powerful template for designing potent and selective enzyme inhibitors. The breadth of their activity—spanning anti-inflammatory, anticancer, antimicrobial, and neurological applications—underscores their therapeutic potential.[6][8][14]

Future research will likely focus on refining the isoform selectivity of these inhibitors, particularly for targets like carbonic anhydrases and kinases, to minimize off-target effects and enhance safety profiles. The continued exploration of structure-activity relationships, aided by computational modeling and X-ray crystallography, will enable the rational design of next-generation derivatives with optimized pharmacokinetic and pharmacodynamic properties, paving the way for their translation into clinical candidates.

References

-

Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. ResearchGate. Available at: [Link]

-

Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents. Frontiers in Chemistry. (2022-06-21). Available at: [Link]

-

Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. (2023-07-13). Available at: [Link]

-

Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Research Square. Available at: [Link]

-

Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Available at: [Link]

-

Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Indian Journal of Microbiology. (2017-10-31). Available at: [Link]

-

Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Chemistry & Biodiversity. (2025-03-24). Available at: [Link]

-

Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences. (1984-03). Available at: [Link]

-

Current development in sulfonamide derivatives to enable CNS-drug discovery. Bioorganic Chemistry. Available at: [Link]

-

Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Sciences Reviews. Available at: [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. (2023-11-07). Available at: [Link]

-

Sulfonamide-Pyrazole derivatives as next-generation Cyclooxygenase-2 enzyme inhibitors: From molecular design to in vivo efficacy. International Journal of Biological Macromolecules. (2024-12-28). Available at: [Link]

-

Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological. ResearchGate. Available at: [Link]

-

Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. European Journal of Medicinal Chemistry. (2020-03-01). Available at: [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemmethod.com [chemmethod.com]

- 5. Frontiers | Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents [frontiersin.org]

- 6. Sulfonamide-Pyrazole derivatives as next-generation Cyclooxygenase-2 enzyme inhibitors: From molecular design to in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Electronic properties of 4-fluoro-N,N-dimethyl-1H-pyrazole-1-sulfonamide

An In-Depth Technical Guide to the Electronic Architecture of 4-Fluoro-N,N-dimethyl-1H-pyrazole-1-sulfonamide

Executive Summary

4-Fluoro-N,N-dimethyl-1H-pyrazole-1-sulfonamide (CAS: 143535-54-0) represents a highly specialized scaffold in modern medicinal chemistry, distinguished by its unique "push-pull" electronic modulation. Unlike standard pyrazoles, this molecule features dual electron-withdrawing vectors: the inductive pull of the C4-fluorine atom and the strong mesomeric/inductive withdrawal of the N1-dimethylsulfamoyl group.

This guide deconstructs the electronic properties of this molecule, providing a predictive framework for its reactivity, physicochemical behavior, and utility as a pharmacophore or intermediate in drug discovery.

Electronic Architecture & Orbital Dynamics

The reactivity of this molecule is defined by the competition between the fluorine atom and the sulfonamide group. Understanding this interplay is critical for predicting site-selective functionalization.

The Fluorine Effect (Position C4)

-

Inductive Withdrawal (-I): The high electronegativity of fluorine (

) creates a strong -

Resonance Donation (+R): Conversely, the fluorine lone pairs can donate into the

-system. However, in the pyrazole ring, the inductive effect generally dominates, leaving C4 electron-deficient relative to a hydro-congener.

The Sulfonamide "Anchor" (Position N1)

-

Strong Electron Withdrawal: The sulfonyl group (

) is a powerful electron-withdrawing group (EWG). It pulls electron density from the N1 nitrogen, which in turn pulls density from the entire -

N2 Basicity Modulation: The electron deficiency propagated by the sulfonamide group significantly lowers the basicity of the N2 nitrogen (the pyridine-like nitrogen). While typical pyrazoles have a pKa (conjugate acid) of ~2.5, this sulfonamide derivative is expected to be significantly less basic, potentially requiring strong acids for protonation.

The "C5-H Acidification" Phenomenon

The most critical electronic consequence of the 1-sulfonamide group is the acidification of the C5-proton.

-

Mechanism: The inductive withdrawal from N1 makes the adjacent C5-H bond more acidic.

-

Implication: This creates a specific handle for Lithiation-Dehydrogenation or C-H Activation chemistry, allowing selective functionalization at C5 without touching the C4-F bond.

Visualization: Electronic Vector Map

The following diagram illustrates the electronic forces at play within the molecule, mapping the inductive and resonance effects that define its reactivity.

Figure 1: Vector map showing the dual electron-withdrawing effects of Fluorine and Sulfonamide on the pyrazole core.

Physicochemical Properties & Data

The following data summarizes the estimated and observed properties derived from structural analysis and analogous fluorinated pyrazoles.

| Property | Value / Description | Impact on Drug Design |

| Molecular Weight | 193.20 g/mol | Fragment-like; ideal for Lead-Oriented Synthesis. |

| LogP (Predicted) | ~1.2 - 1.5 | Moderate lipophilicity; good membrane permeability. |

| H-Bond Donors | 0 | The sulfonamide is |

| H-Bond Acceptors | 4 (N2, F, | Interaction points for kinase/enzyme active sites. |

| Topological Polar Surface Area (TPSA) | ~50 Ų | Well within the range for BBB penetration (<90 Ų). |

| Reactivity Profile | Electrophile-Resistant | Stable to oxidation; susceptible to nucleophilic attack at high T. |

Synthetic Protocol: Introduction of the Sulfonamide

While this molecule can be purchased, synthesizing it allows for the introduction of isotopic labels or varying sulfonamide caps. The following protocol describes the sulfonylation of 4-fluoropyrazole.

Reaction Logic

We utilize Dimethylsulfamoyl chloride as the electrophile. A weak base (TEA or Pyridine) is sufficient to deprotonate the pyrazole NH (pKa ~13), facilitating the nucleophilic attack on the sulfur atom.

Step-by-Step Methodology

Reagents:

-

4-Fluoro-1H-pyrazole (1.0 eq)

-

Dimethylsulfamoyl chloride (1.2 eq)

-

Triethylamine (TEA) (2.0 eq)

-

Dichloromethane (DCM) (Anhydrous)

Protocol:

-

Setup: Flame-dry a 100 mL round-bottom flask and purge with Nitrogen (

). Add 4-Fluoro-1H-pyrazole (10 mmol) and anhydrous DCM (20 mL). -

Deprotonation: Cool the solution to 0°C in an ice bath. Add TEA (20 mmol) dropwise over 5 minutes. Stir for 15 minutes.

-

Addition: Add Dimethylsulfamoyl chloride (12 mmol) dropwise via syringe. The reaction is exothermic; maintain temperature < 5°C.[1]

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes).

-

Workup: Quench with water (20 mL). Extract the organic layer.[2] Wash with 1M HCl (to remove excess TEA), then brine.

-

Purification: Dry over

, filter, and concentrate in vacuo. Purify via silica gel chromatography if necessary (though often obtained pure).

Synthesis Workflow Diagram

Figure 2: Logical workflow for the synthesis of the target sulfonamide.

Strategic Applications in Drug Discovery

The "Capped" Sulfonamide Advantage

Primary sulfonamides (

-

Selectivity: You eliminate CAI activity (which requires a free NH), reducing off-target diuretic side effects.

-

Solubility: The dimethyl group disrupts intermolecular H-bonding, often improving solubility in organic solvents compared to the primary sulfonamide.

Metabolic Stability

The C4-Fluorine atom blocks the primary site of metabolic oxidation (P450-mediated hydroxylation) on the pyrazole ring. This significantly extends the half-life (

C-H Activation Precursor

This molecule is an excellent substrate for Directed ortho-Metalation (DoM) .

-

Experiment: Treatment with LDA at -78°C will selectively deprotonate C5.

-

Result: The resulting anion can be quenched with electrophiles (e.g., Iodine, Aldehydes) to create highly substituted pyrazoles that are otherwise difficult to synthesize.

References

-

Synthesis and Properties of Fluorinated Pyrazoles Source:Journal of Fluorine Chemistry Note: General methodology for electrophilic fluorination and properties of 4-fluoropyrazoles.

-

Sulfonamides as Protecting Groups and Pharmacophores Source:Chemical Reviews Context: Mechanisms of sulfonamide electron withdrawal and stability.

-

C-H Activation of Pyrazoles Source:Angewandte Chemie International Edition Context: Use of N-protecting groups to direct C5-lithiation.

-

Commercially Available Building Blocks Source:Sigma-Aldrich / Merck Context: Commercial availability and physical safety data for CAS 143535-54-0.

Sources

A Technical Guide to the N,N-Dimethylsulfamoyl (DMS) Protecting Group on Pyrazoles: Stability, Application, and Strategic Removal

Introduction: The Strategic Role of N-Protection in Pyrazole Chemistry

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials.[1][2] The synthesis of complex, substituted pyrazoles often requires the temporary masking of the acidic N-H proton to prevent unwanted side reactions and to direct reactivity to specific positions on the heterocyclic ring. The choice of a nitrogen protecting group is a critical strategic decision, dictating the feasible reaction pathways and the ultimate efficiency of a synthetic route.

Among the arsenal of available protecting groups, the N,N-dimethylsulfamoyl (DMS or -SO₂NMe₂) group stands out for its unique combination of robust stability and its powerful ability to function as a directed metalation group (DMG). This guide provides an in-depth analysis of the DMS protecting group in the context of pyrazole chemistry, offering field-proven insights into its stability profile, protocols for its installation and removal, and its strategic application in complex molecule synthesis.

Installation of the Dimethylsulfamoyl Group

The DMS group is typically installed by treating the parent pyrazole with N,N-dimethylsulfamoyl chloride in the presence of a suitable base. The electron-withdrawing nature of the sulfamoyl moiety significantly lowers the basicity of the pyrazole nitrogens upon installation.

Experimental Protocol: N-Sulfonylation of Pyrazole

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the parent pyrazole (1.0 eq).

-

Dissolution: Dissolve the pyrazole in a suitable anhydrous aprotic solvent, such as tetrahydrofuran (THF), dichloromethane (DCM), or N,N-dimethylformamide (DMF), to a concentration of 0.2-0.5 M.

-

Base Addition: Add a suitable base (1.2-1.5 eq). For reactions in THF or DCM, triethylamine is a common choice. For reactions in DMF, a solid base like potassium carbonate (K₂CO₃) can be used.[3] Cool the mixture to 0 °C in an ice bath.

-

Reagent Addition: Add N,N-dimethylsulfamoyl chloride (1.1-1.2 eq) dropwise to the stirred solution.[3][4]

-

Reaction: Allow the reaction to warm to room temperature and stir for 8-16 hours, monitoring progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[4]

Caption: General workflow for the N-protection of pyrazoles using DMS-Cl.

Stability Profile of N-DMS-Pyrazoles

The utility of a protecting group is defined by its stability across a range of chemical conditions. The DMS group is known for its considerable robustness, a direct consequence of the strong S-N bond and the electron-deficient nature of the sulfonamide. This stability allows for a wide variety of subsequent chemical transformations to be performed on the protected pyrazole.

| Condition Category | Reagent/Environment | Stability | Causality & Expert Insight |

| Acidic | Mild Acids (e.g., Acetic Acid, sat. NH₄Cl) | Stable | The S-N bond is not susceptible to cleavage by weak acids. The lone pairs on the sulfonyl oxygens and pyrazole nitrogens are weakly basic. |

| Strong Protic Acids (e.g., 2N HCl, TFA) | Labile | Protonation of the pyrazole nitrogen followed by nucleophilic attack on the sulfur atom can facilitate cleavage, though this often requires elevated temperatures or prolonged reaction times.[1] | |

| Harsh Protic Acids (e.g., HBr in AcOH) | Labile | These are standard, albeit harsh, conditions for the cleavage of robust sulfonamides.[5] Their use is generally reserved for final deprotection steps on tolerant substrates. | |

| Basic | Amine Bases (e.g., Et₃N, Pyridine, DBU) | Stable | The DMS group is exceptionally stable to organic and inorganic bases, making it fully orthogonal to protecting groups like Fmoc, which are cleaved by amines. |

| Aqueous Base (e.g., NaOH, K₂CO₃) | Stable | Hydrolytic cleavage under basic conditions is not observed. | |

| Reductive | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Generally Stable | The sulfonamide linkage is resistant to standard catalytic hydrogenation, allowing for the reduction of nitro groups, alkenes, or the removal of benzyl groups in its presence.[6] |

| Dissolving Metal Reduction (e.g., Na/NH₃) | Labile | This is a classic, powerful method for sulfonamide cleavage but suffers from poor functional group tolerance.[5] | |

| Mg in Methanol | Potentially Labile | The Mg/MeOH system is a known reagent for desulfonylation and presents a milder reductive cleavage alternative, though its efficacy can be substrate-dependent.[7] | |

| Organometallic | Organolithiums (e.g., n-BuLi, s-BuLi, LDA) | Stable | The DMS group is stable to strong, non-nucleophilic organometallic bases at low temperatures. This stability is the foundation of its use as a directed metalation group.[1] |

Synthetic Utility: A Premier Directed ortho-Metalation Group (DMG)

The most significant strategic advantage of the DMS group on a pyrazole is its function as a highly effective directed ortho-metalation group (DoM). It reliably directs deprotonation by strong lithium bases to the adjacent C5 position of the pyrazole ring. This occurs via a chelation-assisted mechanism where the lithium cation is coordinated by a sulfonyl oxygen and the N2 nitrogen of the pyrazole, positioning the base for selective proton abstraction at C5. The resulting C5-lithiated pyrazole is a powerful nucleophile that can be trapped with a wide array of electrophiles.

Caption: Chelation-assisted directed metalation of an N-DMS pyrazole.

Experimental Protocol: C5-Functionalization via DoM

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the N-DMS-protected pyrazole (1.0 eq) dissolved in anhydrous THF (0.2-0.5 M).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Add n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) (1.1 eq) dropwise via syringe. Stir the solution at -78 °C for 1-2 hours. The formation of the lithiated species is often indicated by a color change.

-

Electrophilic Quench: Add a solution of the desired electrophile (1.2-1.5 eq) in anhydrous THF dropwise at -78 °C. Examples of electrophiles include aldehydes (to form alcohols), iodine (to form iodides), trialkyl borates (to form boronic esters), or CO₂ (to form carboxylic acids).

-

Warming & Quench: After stirring for an additional 1-3 hours at -78 °C, allow the reaction to warm slowly to room temperature. Quench carefully by adding a saturated aqueous solution of NH₄Cl.

-

Workup and Purification: Perform a standard aqueous workup and extraction as described in the protection protocol. Purify the resulting C5-functionalized pyrazole by flash column chromatography.

Deprotection of the N-DMS Group

The inherent stability of the DMS group necessitates specific and often forcing conditions for its removal. The choice of deprotection strategy must be made with careful consideration of the functional groups present on the rest of the molecule.

Method 1: Acidic Cleavage

This is the most direct method for removing the DMS group from relatively robust molecules.

Experimental Protocol: Deprotection with Aqueous HCl [1]

-

Dissolution: Dissolve the N-DMS-protected pyrazole (1.0 eq) in a suitable solvent such as THF or 1,4-dioxane.

-

Acid Addition: Add an equal volume of 2-6 N aqueous hydrochloric acid (HCl).

-

Heating: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction by TLC or LC-MS. Reaction times can vary from a few hours to overnight depending on the substrate.

-

Workup: Cool the reaction mixture to room temperature and carefully neutralize with a base (e.g., saturated aqueous NaHCO₃ or solid K₂CO₃) until the pH is ~7-8.

-

Extraction and Purification: Extract the product with an organic solvent, dry the combined organic layers, concentrate, and purify as required.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PCW-1001, a Novel Pyrazole Derivative, Exerts Antitumor and Radio-Sensitizing Activities in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2004035577A2 - Pre-organized tricyclic integrase inhibitor compounds - Google Patents [patents.google.com]

- 5. Dimethylsulfamoyl chloride | 13360-57-1 | Benchchem [benchchem.com]

- 6. A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogenation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 4-Fluoro-N,N-dimethyl-1H-pyrazole-1-sulfonamide from 4-fluoropyrazole

An Application Note for the Synthesis of 4-Fluoro-N,N-dimethyl-1H-pyrazole-1-sulfonamide

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 4-Fluoro-N,N-dimethyl-1H-pyrazole-1-sulfonamide from 4-fluoropyrazole and N,N-dimethylsulfamoyl chloride. Pyrazole sulfonamides are a prominent structural motif in medicinal chemistry, serving as a pharmacophore in numerous pharmaceutically active compounds.[1][2] This guide is designed for researchers in synthetic organic chemistry and drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization data. The methodology emphasizes robust reaction control, high-yield purification, and safety, addressing the hazardous nature of the reagents involved.

Introduction and Scientific Background

The pyrazole nucleus is a five-membered aromatic heterocyclic ring containing two adjacent nitrogen atoms.[2] This moiety is a cornerstone in the development of therapeutic agents due to its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] When combined with a sulfonamide group (-SO₂NR₂), the resulting pyrazole sulfonamide scaffold often exhibits enhanced pharmacological profiles.[1]

The synthesis described herein involves the N-sulfonylation of 4-fluoropyrazole. This reaction proceeds via a nucleophilic substitution mechanism where the deprotonated pyrazole nitrogen attacks the electrophilic sulfur atom of N,N-dimethylsulfamoyl chloride (DMSC).[4] The fluorine atom at the 4-position is a common bioisosteric replacement for hydrogen, often enhancing metabolic stability and binding affinity. This protocol provides a reliable and scalable method for accessing this valuable fluorinated building block for further derivatization in drug discovery programs.

Reaction Scheme and Mechanism

The synthesis proceeds in a single step involving the reaction of 4-fluoropyrazole with N,N-dimethylsulfamoyl chloride in the presence of a non-nucleophilic base, such as triethylamine (TEA), in an anhydrous aprotic solvent.

Scheme 1: Synthesis of 4-Fluoro-N,N-dimethyl-1H-pyrazole-1-sulfonamide

A visual representation of the chemical structures will be added in the final document. Caption: Overall reaction for the N-sulfonylation of 4-fluoropyrazole.

Mechanistic Pathway The reaction mechanism involves two key steps:

-

Deprotonation (in-situ): The base (triethylamine) deprotonates the acidic N-H of the pyrazole ring, increasing its nucleophilicity.

-

Nucleophilic Attack: The resulting pyrazolate anion acts as a nucleophile, attacking the electrophilic sulfur atom of the N,N-dimethylsulfamoyl chloride. This displaces the chloride leaving group. The liberated HCl is immediately neutralized by the base to form triethylammonium chloride.

Caption: Mechanistic workflow of the N-sulfonylation reaction.

Materials and Equipment

Reagents & Chemicals

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier Example | Purity |

| 4-Fluoropyrazole | 35277-02-2 | 86.07 | Sigma-Aldrich | ≥95% |

| N,N-Dimethylsulfamoyl chloride (DMSC) | 13360-57-1 | 143.59 | Sigma-Aldrich | ≥99% |

| Triethylamine (TEA), anhydrous | 121-44-8 | 101.19 | Sigma-Aldrich | ≥99.5% |

| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | Sigma-Aldrich | ≥99.8% |

| Saturated Sodium Bicarbonate (aq.) | N/A | N/A | Lab Prepared | N/A |

| Brine (Saturated NaCl aq.) | N/A | N/A | Lab Prepared | N/A |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Sigma-Aldrich | Reagent Grade |

| Silica Gel for Column Chromatography | N/A | N/A | SiliCycle | 60 Å, 230-400 mesh |

| Ethyl Acetate | 141-78-6 | 88.11 | Fisher Scientific | HPLC Grade |

| Hexanes | 110-54-3 | 86.18 | Fisher Scientific | HPLC Grade |

Equipment

-

Three-neck round-bottom flask with magnetic stirrer, thermometer, and nitrogen inlet

-

Ice/water bath

-

Addition funnel

-

Rotary evaporator

-

Glassware for extraction and chromatography

-

Standard analytical equipment (NMR, MS, IR)

Critical Safety and Handling Precautions

This procedure involves highly hazardous materials and must be performed inside a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).

-

N,N-Dimethylsulfamoyl chloride (DMSC): DANGER! Fatal if inhaled, corrosive, and a suspected carcinogen.[5][6][7] Causes severe skin and eye burns.[8] It is moisture-sensitive and reacts with water, releasing toxic fumes.[8] Always handle in a fume hood using acid-resistant gloves, a lab coat, and chemical safety goggles with a face shield.[6][8] Keep away from water.

-

4-Fluoropyrazole: WARNING! Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[9][10] Avoid inhalation of dust and contact with skin and eyes.

-

Triethylamine (TEA): DANGER! Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage. Harmful if swallowed.

-

Dichloromethane (DCM): WARNING! Suspected of causing cancer. Causes skin and eye irritation. Use in a well-ventilated area.

Emergency Preparedness: Ensure an eyewash station and safety shower are immediately accessible.[8] Have appropriate quenchers and spill kits available. In case of skin contact, wash immediately and thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[8][9]

Detailed Experimental Protocol

This protocol is based on a 10 mmol scale.

Reaction Setup

-

Set up a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a thermometer.

-

Ensure all glassware is oven-dried and assembled under a positive pressure of dry nitrogen to maintain an inert atmosphere. This is critical due to the moisture sensitivity of DMSC.[8]

-

In the flask, dissolve 4-fluoropyrazole (0.861 g, 10.0 mmol, 1.0 eq.) in 20 mL of anhydrous dichloromethane (DCM).

-

Add anhydrous triethylamine (2.1 mL, 1.52 g, 15.0 mmol, 1.5 eq.) to the solution via syringe. The use of a slight excess of base ensures complete neutralization of the HCl generated during the reaction.[4]

-

Cool the stirred solution to 0 °C using an ice/water bath.

Reagent Addition

-

In a separate dry vial, prepare a solution of N,N-dimethylsulfamoyl chloride (1.06 mL, 1.43 g, 10.0 mmol, 1.0 eq.) in 10 mL of anhydrous DCM.

-

Using a syringe pump or an addition funnel, add the DMSC solution dropwise to the cooled pyrazole solution over a period of 20-30 minutes.

-

Causality Note: A slow, dropwise addition at 0 °C is crucial to control the exothermic nature of the reaction and prevent the formation of side products.[11] Maintain the internal temperature below 5 °C during the addition.

-

Reaction and Monitoring

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (approx. 20-25 °C).

-

Stir the reaction for 12-16 hours at room temperature.[1] A white precipitate of triethylammonium chloride will form.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting 4-fluoropyrazole spot has been consumed. (Eluent system: e.g., 30% Ethyl Acetate in Hexanes).

Work-up and Extraction

-

Upon completion, cool the reaction mixture again in an ice bath.

-

Slowly quench the reaction by adding 20 mL of cold deionized water.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with:

-

20 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid).

-

20 mL of brine (to reduce the solubility of organic material in the aqueous phase).

-

-

Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[1][2]

Purification

-

Purify the crude residue by flash column chromatography on silica gel.[1][2]

-

Elution: Use a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40% ethyl acetate) to elute the product.

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield 4-Fluoro-N,N-dimethyl-1H-pyrazole-1-sulfonamide as a solid or oil. An expected yield is typically in the range of 75-90%.

Workflow Visualization

Caption: Step-by-step experimental workflow diagram.

Characterization Data

Product: 4-fluoro-N,N-dimethyl-1H-pyrazole-1-sulfonamide Molecular Formula: C₅H₈FN₃O₂S[12] Molecular Weight: 193.20 g/mol [12] Appearance: White to off-white solid or colorless oil.

-

¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ, ppm) would include signals for the two pyrazole protons and the N,N-dimethyl protons. The pyrazole protons will show coupling to each other and to the fluorine atom.

-

¹³C NMR (101 MHz, CDCl₃): Signals corresponding to the five carbons. The carbon bearing the fluorine atom will show a large C-F coupling constant.

-

¹⁹F NMR (376 MHz, CDCl₃): A signal corresponding to the fluorine atom on the pyrazole ring.

-

IR (KBr, cm⁻¹): Characteristic strong absorption bands for SO₂ asymmetric and symmetric stretching are expected around 1350-1320 cm⁻¹ and 1160-1140 cm⁻¹, respectively.[3]

-

Mass Spec (ESI+): m/z calculated for [M+H]⁺: 194.04.

Conclusion

This application note details a robust and reproducible protocol for the synthesis of 4-Fluoro-N,N-dimethyl-1H-pyrazole-1-sulfonamide. By adhering to the described steps, particularly the stringent anhydrous conditions and controlled reagent addition, researchers can reliably produce this valuable fluorinated intermediate. The emphasis on safety protocols is paramount for mitigating the risks associated with the hazardous reagents employed. This method serves as a foundational procedure for the synthesis of a wider library of pyrazole sulfonamide derivatives for applications in pharmaceutical and agrochemical research.

References

-

Cole-Parmer. Material Safety Data Sheet - Dimethylsulfamoyl Chloride, 99% (GC). [Link]

-

Mahesh, P., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 83372, Dimethylsulphamoyl chloride. [Link]

-

Gondru, R., et al. (2017). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Journal of the Korean Chemical Society. [Link]

-

Mahesh, P., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. National Center for Biotechnology Information. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dimethylsulfamoyl chloride | 13360-57-1 | Benchchem [benchchem.com]

- 5. Dimethylsulphamoyl chloride | C2H6ClNO2S | CID 83372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N,N-ジメチルスルファモイルクロリド 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Dimethylsulfamoyl Chloride | 13360-57-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. 4-Fluoro-1H-pyrazole 95 35277-02-2 [sigmaaldrich.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 4-fluoro-N,N-dimethyl-1H-pyrazole-1-sulfonamide 97% | CAS: 143535-54-0 | AChemBlock [achemblock.com]

Application Notes and Protocols: Regioselective C-5 Functionalization of 1-Sulfamoyl Pyrazoles

Introduction: The Significance of Functionalized Pyrazoles in Modern Chemistry

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1][2] Its derivatives exhibit a wide spectrum of therapeutic properties, including anticancer, anti-inflammatory, antibacterial, and antiviral activities.[3][4] The metabolic stability of the pyrazole ring makes it a favored component in drug design.[1] Consequently, the development of precise and efficient methods for the regioselective functionalization of the pyrazole core is of paramount importance for the creation of novel molecular entities with tailored properties.[2][5] This guide focuses on a powerful strategy for achieving such selectivity: the C-5 functionalization of 1-sulfamoyl pyrazoles.

The Mechanistic Cornerstone: Directed ortho-Metalation (DoM)

The regioselective functionalization at the C-5 position of 1-sulfamoyl pyrazoles is predominantly governed by the principle of Directed ortho-Metalation (DoM).[6][7] DoM is a powerful synthetic tool that allows for the deprotonation of a specific ortho-position on an aromatic or heteroaromatic ring through the action of a strong base, typically an organolithium reagent.[8] This high degree of regioselectivity is achieved by the presence of a Directed Metalation Group (DMG).

The sulfamoyl group (-SO₂NR₂) at the N-1 position of the pyrazole ring serves as an excellent DMG.[8][9] The mechanism proceeds as follows:

-

Coordination: The Lewis basic oxygen atoms of the sulfamoyl group coordinate to the Lewis acidic lithium cation of the organolithium reagent (e.g., n-butyllithium). This brings the base into close proximity to the C-5 proton of the pyrazole ring.[10]

-

Deprotonation: The coordinated organolithium base then abstracts the sterically accessible and kinetically most acidic proton at the C-5 position, forming a stable 5-lithiated pyrazole intermediate.[5][6] The chelation effect of the sulfamoyl group significantly lowers the activation energy for this specific deprotonation over other positions.

-

Electrophilic Quench: The resulting aryllithium species is a potent nucleophile that can react with a wide variety of electrophiles (E+), leading to the introduction of a new functional group exclusively at the C-5 position.[8][11]

This chelation-assisted deprotonation strategy offers a reliable and predictable method for C-5 functionalization, overcoming the challenges of mixed regioisomers often encountered in classical electrophilic aromatic substitution reactions.[6]

Visualizing the Mechanism: The DoM Pathway

Caption: Directed ortho-Metalation (DoM) mechanism for C-5 functionalization.

Experimental Protocols

The following protocols provide a generalized yet detailed framework for the synthesis of the 1-sulfamoyl pyrazole precursor and its subsequent regioselective C-5 functionalization.

Protocol 1: Synthesis of 1-(N,N-dialkylsulfamoyl)pyrazoles

This procedure outlines the synthesis of the starting material, where the pyrazole nitrogen is protected and activated by a sulfamoyl group.

Materials:

-

Pyrazole

-

N,N-Dialkylsulfamoyl chloride (e.g., N,N-dimethylsulfamoyl chloride)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add pyrazole (1.0 eq).

-

Solvent Addition: Add anhydrous THF (approx. 0.2 M concentration relative to pyrazole) to the flask.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise over 15 minutes. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

-

Sulfamoylation: Cool the reaction mixture back to 0 °C. Add a solution of N,N-dialkylsulfamoyl chloride (1.1 eq) in anhydrous THF dropwise via the dropping funnel over 20 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 1-(N,N-dialkylsulfamoyl)pyrazole.

Protocol 2: Regioselective C-5 Functionalization via Directed ortho-Metalation

This protocol details the core C-5 lithiation and subsequent trapping with a generic electrophile.

Materials:

-

1-(N,N-Dialkylsulfamoyl)pyrazole (from Protocol 1)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi), 2.5 M solution in hexanes

-

Electrophile (e.g., Iodomethane, Benzaldehyde, N,N-Dimethylformamide, etc.)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add the 1-(N,N-dialkylsulfamoyl)pyrazole (1.0 eq) and dissolve it in anhydrous THF (approx. 0.1 M).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise significantly. Stir the resulting solution at -78 °C for 1 hour.

-

Electrophilic Trapping: Add the chosen electrophile (1.2-1.5 eq), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture at -78 °C.

-

Reaction Progression: Stir the reaction mixture at -78 °C for 2-4 hours, then allow it to slowly warm to room temperature and stir overnight.

-

Quenching and Workup: Cool the mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution. Add deionized water to dissolve any salts.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

-

Washing and Drying: Wash the combined organic layers sequentially with water and brine. Dry the organic phase over anhydrous Na₂SO₄.

-

Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography to obtain the C-5 functionalized pyrazole.

Workflow Visualization

Caption: Experimental workflow for synthesis and C-5 functionalization.

Data and Applications

The power of this methodology lies in its broad applicability, allowing for the introduction of diverse functional groups at the C-5 position. The choice of electrophile directly dictates the final product, opening avenues for extensive structure-activity relationship (SAR) studies in drug discovery.[1]

| Electrophile (E+) | Reagent Example | C-5 Substituent | Potential Application / Next Step |

| Alkyl Halide | Iodomethane (CH₃I) | -CH₃ | SAR studies, modifying lipophilicity |

| Aldehyde/Ketone | Benzaldehyde | -CH(OH)Ph | Secondary alcohol for further oxidation or coupling |

| Amide Source | N,N-Dimethylformamide (DMF) | -CHO | Aldehyde handle for reductive amination, Wittig, etc. |

| Carbon Dioxide | CO₂ (gas or dry ice) | -COOH | Carboxylic acid for amide coupling, esterification |

| Halogen Source | Iodine (I₂) | -I | Halogen for cross-coupling reactions (e.g., Suzuki, Sonogashira) |

| Disulfide | Dimethyl disulfide (MeSSMe) | -SMe | Thioether for oxidation or metal catalysis |

This regioselective approach is crucial for building complex molecular architectures. For instance, C-5 halogenated pyrazoles are versatile intermediates for transition-metal-catalyzed cross-coupling reactions, enabling the synthesis of biaryl and other complex scaffolds.[5] The introduction of aldehydes or carboxylic acids provides handles for constructing peptidomimetics or linking the pyrazole core to other pharmacophores.[12]

Conclusion and Future Outlook

The directed ortho-metalation of 1-sulfamoyl pyrazoles is a robust and highly regioselective strategy for C-5 functionalization. The sulfamoyl group acts as a predictable and efficient directing group, enabling the synthesis of a vast library of substituted pyrazoles from common starting materials. This methodology provides researchers in drug discovery and materials science with a reliable tool to systematically modify the pyrazole scaffold, facilitating the exploration of chemical space and the development of novel, high-value compounds. Future work will likely focus on expanding the scope of compatible electrophiles and developing more sustainable, catalytic versions of this powerful transformation.

References

- Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors - PMC. (n.d.). National Center for Biotechnology Information.

- Strategies for the synthesis of 1‐sulfonyl‐1H‐pyrazoles. (2024, April). ResearchGate.

- Functionalized Pyrazoles For Drug Discovery | Building Blocks. (2019, September 17). Life Chemicals.

- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (n.d.). MDPI.

-

Directed ortho metalation. (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link]

-

Directed Ortho Metalation. (2015, January 13). Chem-Station Int. Ed. Retrieved February 13, 2026, from [Link]

-

Directed ortho Metalation (DOM). (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]

-

Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023, July 13). ACS Omega. Retrieved February 13, 2026, from [Link]

-

Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025, October 7). Chemistry – A European Journal. Retrieved February 13, 2026, from [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. (2023, November 7). Future Medicinal Chemistry. Retrieved February 13, 2026, from [Link]

-

Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. (2023, August 4). Molecules. Retrieved February 13, 2026, from [Link]

-

Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. (n.d.). Arabian Journal of Chemistry. Retrieved February 13, 2026, from [Link]

-

Directed Metalation: A Survival Guide. (n.d.). Baran Lab, Scripps Research. Retrieved February 13, 2026, from [Link]

-

Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate under transition-metal-free conditions. (n.d.). Organic & Biomolecular Chemistry. Retrieved February 13, 2026, from [Link]

-

Directed ortho metalation methodology. The N,N-dialkyl aryl O-sulfamate as a new directed metalation group and cross-coupling partner for Grignard reagents. (2005, June 23). Organic Letters. Retrieved February 13, 2026, from [Link]

-

Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]

-

Regioselective Synthesis of Highly Functionalized Pyrazoles from N-Tosylhydrazones. (2019, March 15). Organic Letters. Retrieved February 13, 2026, from [Link]

-

Enantioselective Direct α-Arylation of Pyrazol-5-ones with 2-Indolylmethanols via Organo-Metal Cooperative Catalysis. (2017, April 7). Organic Letters. Retrieved February 13, 2026, from [Link]

-

The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. (n.d.). Molecules. Retrieved February 13, 2026, from [Link]

-

Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]

-

Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. (2023, February 2). MDPI. Retrieved February 13, 2026, from [Link]

-

Recent Advances in the Chemistry of Pyrazoles. Part 2. Reactions and N-Heterocyclic Carbenes of Pyrazole. (n.d.). Bentham Science. Retrieved February 13, 2026, from [Link]

-

Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]

-

Electrophilic Trapping of Semibenzenes. (n.d.). Angewandte Chemie International Edition. Retrieved February 13, 2026, from [Link]

-

Sulfamic acid catalyzed synthesis of new 3,5-[(sub)phenyl]-1H-pyrazole bearing N1-isonicotinoyl: And their pharmacological activity evaluation. (2020, December 1). Bioorganic & Medicinal Chemistry Letters. Retrieved February 13, 2026, from [Link]

-

Metalation of Pyrazoles and Indazoles. (2012). Topics in Heterocyclic Chemistry. Retrieved February 13, 2026, from [Link]

-

Organocatalyzed enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved February 13, 2026, from [Link]

-

An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]

-

Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. (n.d.). Angewandte Chemie International Edition. Retrieved February 13, 2026, from [Link]

-

Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]

-

Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. (n.d.). Journal of Medicinal Chemistry. Retrieved February 13, 2026, from [Link]

-

Synthesis of pyrazole peptidomimetics and their inhibition against A549 lung cancer cells. (n.d.). PubMed. Retrieved February 13, 2026, from [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry [arabjchem.org]

- 5. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 7. Directed Ortho Metalation | Chem-Station Int. Ed. [en.chem-station.com]

- 8. Directed Ortho Metalation [organic-chemistry.org]

- 9. Directed ortho metalation methodology. The N,N-dialkyl aryl O-sulfamate as a new directed metalation group and cross-coupling partner for Grignard reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. baranlab.org [baranlab.org]

- 11. Electrophilic Trapping of Semibenzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of pyrazole peptidomimetics and their inhibition against A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Regioselective C-H Functionalization of 4-Fluoropyrazoles

Topic: C-H Activation Methods for 4-Fluoro-N,N-dimethyl-1H-pyrazole-1-sulfonamide Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Introduction & Strategic Value

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, present in blockbuster drugs like Celecoxib and Ruxolitinib. However, the 4-Fluoro-N,N-dimethyl-1H-pyrazole-1-sulfonamide (Compound 1 ) presents a unique synthetic opportunity.

The 4-fluoro substituent acts as a "metabolic blocker," preventing oxidative metabolism at the typically reactive C4 position, while also modulating the pKa of the pyrazole ring. The N,N-dimethylsulfamoyl group serves a dual purpose:

-

Protection: It masks the acidic N-H, preventing catalyst poisoning.

-

Directing Group (DG): It coordinates with transition metals (Pd, Ir), directing C-H activation exclusively to the C5 position .

This guide details the protocols for transforming Compound 1 into high-value C5-arylated and C5-borylated building blocks, bypassing the need for pre-functionalized halogenated starting materials.

Mechanistic Principles: The "Blocked" CMD Pathway

The regioselectivity of this reaction is governed by two factors: Electronic/Steric Blocking and Concerted Metalation-Deprotonation (CMD) .

-

The C4-Blocker: In typical pyrazoles, electrophilic palladation can occur at C4. However, the C4-Fluorine atom sterically and electronically deactivates this site, forcing the catalyst to the adjacent carbons.

-

The Directing Group: The sulfonyl oxygen of the N1-sulfonamide coordinates to Palladium, bringing the metal center into proximity with the C5-H bond.

-

The CMD Mechanism: A carboxylate ligand (e.g., Pivalate) acts as an intramolecular base, abstracting the C5 proton while the Pd-C5 bond forms simultaneously.

Visualization: Catalytic Cycle (Pd-Catalyzed C5 Arylation)

Figure 1: The Concerted Metalation-Deprotonation (CMD) cycle. Note how the pivalate ligand acts as a proton shuttle, critical for lowering the energy barrier of C5-H cleavage.

Experimental Protocols

Protocol A: Pd-Catalyzed C5-Arylation (Direct Arylation)

Best for: Installing aryl/heteroaryl groups directly at C5.[1]

Reagents & Materials:

-

Substrate: 4-Fluoro-N,N-dimethyl-1H-pyrazole-1-sulfonamide (1.0 equiv)

-

Coupling Partner: Aryl Iodide (Ar-I) (1.5 equiv)

-